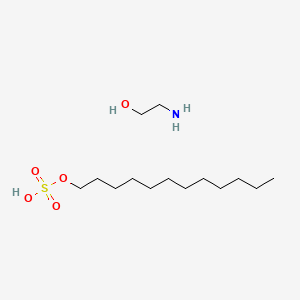
Monoethanolamine lauryl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoethanolamine lauryl sulfate is an anionic surfactant widely used in various industrial and consumer products. It is known for its excellent detergency, emulsifying, and foaming properties. The compound is a derivative of lauryl alcohol and monoethanolamine, forming a sulfate ester that is highly effective in reducing surface tension and enhancing the cleaning efficiency of formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monoethanolamine lauryl sulfate is typically synthesized through a sulfation reaction. Lauryl alcohol reacts with sulfur trioxide in a continuous reactor, such as a falling film reactor, to form lauryl sulfate. This intermediate is then neutralized with monoethanolamine to produce the final product .
Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure efficient and consistent sulfation. The reaction between lauryl alcohol and sulfur trioxide is carried out at controlled temperatures (30-60°C) and molar ratios (1:1) to achieve optimal yields .
Analyse Chemischer Reaktionen
Types of Reactions: Monoethanolamine lauryl sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids, the compound can hydrolyze back to lauryl alcohol and monoethanolamine.
Oxidation and Reduction: The sulfate ester group can be involved in redox reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like hydroxide ions.
Major Products Formed:
Hydrolysis: Lauryl alcohol and monoethanolamine.
Oxidation: Oxidized derivatives of lauryl alcohol.
Substitution: Various substituted lauryl derivatives.
Wissenschaftliche Forschungsanwendungen
Monoethanolamine lauryl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Commonly found in detergents, shampoos, and other personal care products due to its excellent foaming and cleaning abilities
Wirkmechanismus
Monoethanolamine lauryl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading of liquids. This action is facilitated by the alignment and aggregation of the surfactant molecules at the liquid-air interface, which disrupts the cohesive forces between water molecules .
Vergleich Mit ähnlichen Verbindungen
- Sodium lauryl sulfate
- Ammonium lauryl sulfate
- Cocamide monoethanolamine
Comparison: Monoethanolamine lauryl sulfate is unique due to its combination of lauryl alcohol and monoethanolamine, which provides a balance of hydrophilic and lipophilic properties. Compared to sodium lauryl sulfate and ammonium lauryl sulfate, it offers better biodegradability and lower irritation potential. Cocamide monoethanolamine, on the other hand, is primarily used as a foam booster and viscosity builder, whereas this compound is more versatile in its applications .
Eigenschaften
CAS-Nummer |
4722-98-9 |
|---|---|
Molekularformel |
C14H33NO5S |
Molekulargewicht |
327.48 g/mol |
IUPAC-Name |
dodecyl sulfate;2-hydroxyethylazanium |
InChI |
InChI=1S/C12H26O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;3-1-2-4/h2-12H2,1H3,(H,13,14,15);4H,1-3H2 |
InChI-Schlüssel |
QVBODZPPYSSMEL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Kanonische SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].C(CO)[NH3+] |
Key on ui other cas no. |
4722-98-9 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















